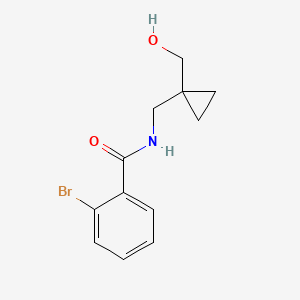

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

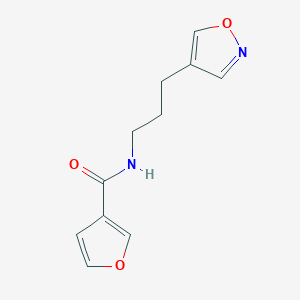

The compound “2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide group . The presence of the bromine atom at the 2nd position of the benzene ring makes it a 2-bromo benzamide derivative. The amide is further substituted with a (1-(hydroxymethyl)cyclopropyl)methyl group.

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a planar, cyclic and fully conjugated system, attached to an amide functional group, which has a planar geometry around the carbonyl carbon and nitrogen . The cyclopropyl group is a small cycloalkane ring, which introduces some ring strain into the molecule .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones . The bromine atom on the benzene ring can also act as a good leaving group in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are generally solid at room temperature, and the presence of the benzene ring would likely make this compound relatively non-polar .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, palladium(0)-catalyzed cyclization of bromoallenes, including benzamide derivatives, has been employed for the stereoselective synthesis of functionalized tetrahydrofuran, a crucial step in producing biologically active marine natural products like pachastrissamine (jaspine B) (Inuki et al., 2010). This methodology showcases the role of benzamide compounds in facilitating complex ring constructions critical for generating natural product analogs with potential therapeutic applications.

Moreover, benzamide derivatives are central to the creation of novel antimicrobial agents. Research on acylthioureas, including this compound analogs, has demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings indicate the potential of benzamide derivatives in developing new antibacterial therapies targeting resistant bacterial strains.

Drug Design and Development

In the realm of drug design, derivatives of this compound serve as intermediates in synthesizing pharmacologically active compounds. An example includes the synthesis of CCR5 antagonists, which are crucial for developing therapies against HIV (Ikemoto et al., 2005). The strategic use of bromo benzamide derivatives in constructing complex molecules underscores their importance in medicinal chemistry, providing a pathway to novel treatments for chronic diseases.

Furthermore, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have exhibited significant antifungal activity, highlighting the versatility of bromo benzamide derivatives in addressing a broad spectrum of microbial pathogens (Ienascu et al., 2018). These compounds' efficacy against phytopathogenic fungi and yeasts suggests their potential application in agricultural sciences to protect crops from fungal diseases.

Propriétés

IUPAC Name |

2-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZRMKAUONSWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)

![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)

![N-(2-phenylethyl)-1-[4-(propionylamino)benzoyl]piperidine-4-carboxamide](/img/structure/B2702444.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)

![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)